3-Amino-2,6-dichlorobenzonitrile
Overview
Description
3-Amino-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .
Mode of Action
This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .
Biochemical Pathways
The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.
Result of Action
The primary result of this compound’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions.
Cellular Effects
Related compounds such as 2,6-dichlorobenzonitrile have been shown to inhibit extracellular adhesive production in marine diatoms, resulting in a loss of motility and a lack of permanent adhesion . It is possible that 3-Amino-2,6-dichlorobenzonitrile may have similar effects on cell function.
Molecular Mechanism
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may exert its effects at the molecular level through interactions with enzymes involved in ammoxidation reactions.
Temporal Effects in Laboratory Settings
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with enzymes or cofactors involved in ammoxidation reactions.
Transport and Distribution
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with transporters or binding proteins.
Subcellular Localization
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,6-dichlorobenzonitrile can be synthesized through several methods. One common method involves the direct ammoxidation of 2,6-dichlorobenzyl chloride. This process typically requires a catalyst and is carried out at elevated temperatures . Another method involves the Sandmeyer reaction, where 2,6-dichloroaniline is diazotized and then reacted with copper(I) cyanide to form the desired benzonitrile .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,6-dichlorotoluene. This method is preferred due to its cost-effectiveness and high yield. The reaction is typically carried out in the gas phase at temperatures above 400°C, using a heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or nitric acid.
Major Products
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 3-amino-2,6-dichlorobenzylamine.
Oxidation: The major product is 3-nitro-2,6-dichlorobenzonitrile.
Scientific Research Applications
3-Amino-2,6-dichlorobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative used in similar applications.
2,6-Dichlorobenzonitrile: A precursor in the synthesis of various organic compounds.
3-Amino-4-chlorobenzonitrile: A related compound with different substitution patterns on the benzene ring.
Uniqueness
3-Amino-2,6-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functional group placement is crucial .
Properties
IUPAC Name |
3-amino-2,6-dichlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHQUYMVSYSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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